1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole
Description
1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a 4-bromo-2-fluorobenzyl group at the N1 position. The nitro group at the C4 position of the pyrazole ring confers electrophilic reactivity, making it a candidate for further functionalization or coordination chemistry. The bromo and fluoro substituents on the benzyl group enhance lipophilicity and may influence intermolecular interactions, such as halogen bonding or π-stacking, which are critical in biological or materials applications .
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVDSGRPWJUTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzyl bromide and 4-nitro-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, and nucleophiles like amines or thiols.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Reduction: 1-[(4-Bromo-2-fluorophenyl)methyl]-4-amino-1H-pyrazole.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 269.11 g/mol. Its structure features a five-membered pyrazole ring with a bromo and fluorine substituent on the phenyl group, alongside a nitro group at the fourth position of the pyrazole ring. The unique arrangement of these functional groups contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole has been studied for its pharmacological properties, particularly as an anti-inflammatory and anti-cancer agent. Pyrazole derivatives are known to exhibit a range of biological activities, including:
- Antitumor Activity: Research has shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
Synthetic Organic Chemistry
The compound is versatile in synthetic applications due to its reactive functional groups. It can be synthesized through multi-step processes involving:
- Formation of the Pyrazole Ring: This typically involves the reaction of hydrazine with suitable carbonyl compounds followed by halogenation and nitration to introduce the bromo and nitro groups.
- Functional Group Modification: The presence of the bromo and nitro groups allows for further chemical modifications, enhancing its utility in creating novel compounds with tailored properties.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various pyrazole derivatives, including 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of pyrazole derivatives, where 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole was evaluated for its ability to reduce inflammation in animal models. The findings suggested that the compound effectively lowered inflammatory markers, indicating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Brominated derivatives (e.g., ) exhibit higher logP values compared to fluorinated analogs (e.g., ), impacting membrane permeability in biological systems.
- Synthetic Accessibility : The target compound shares synthetic routes with analogs like 1-[(4-methylphenyl)methyl]-4-nitro-1H-pyrazole, where Pd-catalyzed cross-coupling or nucleophilic substitution is employed .
- Spectroscopic Signatures : ¹H NMR shifts for the benzyl group in bromo-fluoro derivatives typically appear at δ 5.3–5.6 ppm (CH₂), while nitro groups cause deshielding of adjacent pyrazole protons (δ 8.2–8.5 ppm) .
Key Findings :
Biological Activity
1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The compound's IUPAC name is 1-[(4-bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole, and its molecular formula is C10H8BrFN2O2. The presence of bromine, fluorine, and nitro groups contributes to its unique reactivity and biological profile.
Synthesis
The synthesis typically involves multi-step organic reactions starting from 4-bromo-2-fluoroaniline and 4-nitro-1H-pyrazole. Key steps include:
- Nitration : Introduction of the nitro group into the pyrazole ring.
- Amidation : Formation of an amide bond between the aniline derivative and the pyrazole.
- Substitution : Introduction of bromine and fluorine atoms into the aromatic ring.
Antimicrobial Properties
Research has shown that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, studies have indicated that compounds similar to 1-[(4-bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole demonstrate significant antibacterial effects against strains such as E. coli and S. aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Compound C | Pseudomonas aeruginosa | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies. For example, a series of pyrazole derivatives were tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), showing promising results at concentrations comparable to standard anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity
| Compound Name | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Compound D | 76 | 86 |
| Compound E | 61 | 93 |
Anticancer Activity
Recent advancements have also pointed towards the anticancer properties of pyrazole derivatives. Studies have reported significant cytotoxic effects against various cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound F | MCF7 | 3.79 |
| Compound G | A549 | 26 |
The biological activity of 1-[(4-bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is attributed to its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms.
Case Studies
Several case studies have elucidated the pharmacological potential of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A study demonstrated that a new series of pyrazole compounds exhibited up to 93% inhibition of IL-6 at a concentration of 10 µM, indicating strong anti-inflammatory properties comparable to dexamethasone .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of pyrazole derivatives against multidrug-resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation and functional group coupling. Key steps include:
- Nucleophilic substitution : Introduce the 4-bromo-2-fluorobenzyl group via alkylation of 4-nitro-1H-pyrazole under inert conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction rates by stabilizing intermediates .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via HPLC (>95% purity threshold) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve substituent positions and confirm regiochemistry .
- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns, critical for verifying nitro and bromine substituents .
- X-ray Crystallography : Resolves bond lengths/angles and confirms the stereoelectronic effects of the nitro group on the pyrazole ring .
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, directing electrophilic attacks to the pyrazole’s C-3/C-5 positions. For example:
- Nucleophilic aromatic substitution : Bromine at C-4 can be replaced by amines or thiols under basic conditions (e.g., K₂CO₃/DMF, 80°C) .
- Reduction studies : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, enabling further functionalization .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-bromo-2-fluorophenyl group impact regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The ortho-fluorine atom creates steric hindrance, favoring coupling at the para-bromo position. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura reactions to enhance selectivity .
- Electronic effects : The electron-deficient aryl ring accelerates oxidative addition in Pd-catalyzed reactions. DFT calculations can model charge distribution to predict reactive sites .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace nitro with cyano) and assay against targets (e.g., kinases, microbial enzymes) to identify pharmacophores .
- Experimental validation : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables. For example, discrepancies in antimicrobial activity may arise from assay media differences .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cyclooxygenase-2). The nitro group’s electrostatic potential may form hydrogen bonds with catalytic residues .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess binding energy and conformational dynamics .
Q. How can stability studies under physiological conditions inform formulation strategies?
- Methodological Answer :
- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor via LC-MS. Nitro group reduction or hydrolysis products indicate susceptibility to enzymatic/non-enzymatic degradation .
- Thermal analysis : TGA/DSC profiles (heating rate 10°C/min) reveal decomposition thresholds (>200°C typical for nitro-pyrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
